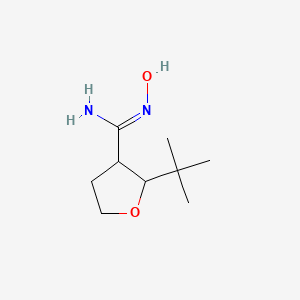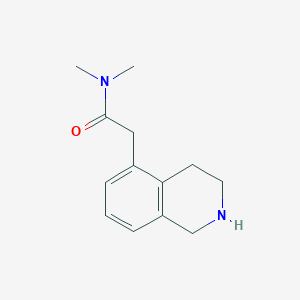
1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the reaction of pyrazole with acetone to form 1-Methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize cost-effective and scalable processes. One common method involves the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70, which offers a simple reaction workup and eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester: This compound is similar in structure but has a methyl ester group instead of a hydrochloride group.
1-Phenyl-3-carbethoxypyrazolone: Another similar compound with a phenyl group and an ethyl ester group.
Uniqueness
1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C5H7ClN2O3 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6N2O3.ClH/c1-7-4(8)2-3(6-7)5(9)10;/h2,6H,1H3,(H,9,10);1H |
InChI Key |
ACOBMAJAXRIKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)
amine](/img/structure/B13251033.png)

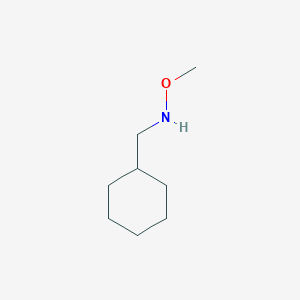


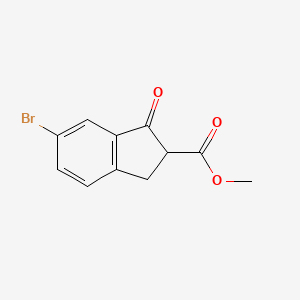
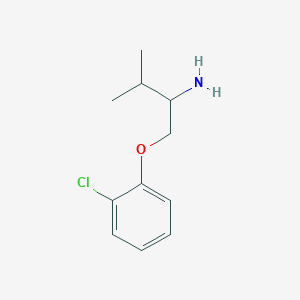
![6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride](/img/structure/B13251069.png)

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13251085.png)
